2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide
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Description
2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H19N5O and its molecular weight is 345.406. The purity is usually 95%.
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Biological Activity
The compound 2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of indole and pyrazole derivatives. The general approach can be summarized as follows:
- Formation of Indole Derivative : Starting from suitable aniline precursors, indole structures are synthesized through cyclization reactions.
- Pyrazole Substitution : The pyrazole moiety is introduced via nucleophilic substitution reactions with appropriate pyrazole derivatives.
- Acetamide Formation : The final step involves acylation with acetic anhydride or similar reagents to yield the target compound.
Antiproliferative Activity
Research has demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, the compound was tested against:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- HT-29 (colorectal cancer)
The results indicated that the compound has low IC50 values, suggesting potent anticancer properties:
Cell Line | IC50 (µM) |
---|---|
HeLa | 0.52 |
MCF-7 | 0.34 |
HT-29 | 0.86 |
These values indicate that the compound is significantly more effective than many existing chemotherapeutics, which often have IC50 values in the micromolar range or higher .
The mechanism by which this compound exerts its antiproliferative effects involves several key processes:
- Induction of Apoptosis : Studies indicate that the compound induces apoptosis in a dose-dependent manner, which is crucial for eliminating cancer cells.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase, preventing cells from dividing and proliferating.
- Inhibition of Tubulin Polymerization : The compound acts similarly to colchicine by inhibiting tubulin polymerization, disrupting microtubule dynamics essential for mitosis .
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of related compounds within the same structural class:
- A study on pyrazole derivatives indicated that modifications to the indole structure can enhance cytotoxicity against various tumor cell lines .
- Another investigation into indole-pyrazole hybrids showed significant activity against multiple cancer types, reinforcing the potential of these scaffolds in drug design .
Properties
IUPAC Name |
2-indol-1-yl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-24-19(8-10-23-24)17-7-6-15(12-21-17)13-22-20(26)14-25-11-9-16-4-2-3-5-18(16)25/h2-12H,13-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWUFDZVCSISJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.